molecular formula C11H13N3OS B2426056 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 727717-92-2

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2426056
M. Wt: 235.31
InChI Key: OZWCNURSMYNBPE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one sulfur atom. Attached to this ring would be an ethyl group, a 3-methoxyphenyl group, and a thiol group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The thiol group could potentially undergo oxidation reactions to form disulfides. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar thiol and methoxy groups could influence its solubility in different solvents .

Scientific Research Applications

  • Synthesis of Pyrrolidinone Derivatives

    • Field : Organic Chemistry
    • Application : The compound is used in the synthesis of a new highly substituted pyrrolidinone derivative .
    • Method : An efficient method for the synthesis of a new highly substituted pyrrolidinone derivative is developed via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde .
    • Results : The structure of the synthesized product is confirmed by FTIR, 1H and 13C NMR spectroscopy . The geometrical structure, the HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of the desired product are also calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set .
  • Antimicrobial Evaluation of Thiosemicarbazides and 1,2,4-triazole-3-thiones

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of thiosemicarbazides and 1,2,4-triazole-3-thiones, which are evaluated for in vitro antimicrobial activity .
    • Method : Thiosemicarbazide derivatives were prepared by condensation reaction of 3-hydroxy-2-naphthoic hydrazide with appropriate isothiocyanates. The 1,2,4-triazole-3-thiones were synthesized by the cyclization reaction of corresponding thiosemicarbazide derivatives in alkaline media .
    • Results : Some of the newly obtained compounds showed high antibacterial activity, especially against Gram-positive bacteria .

Future Directions

The study of triazole derivatives is a very active field of research due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties .

properties

IUPAC Name

4-ethyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-14-10(12-13-11(14)16)8-5-4-6-9(7-8)15-2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWCNURSMYNBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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